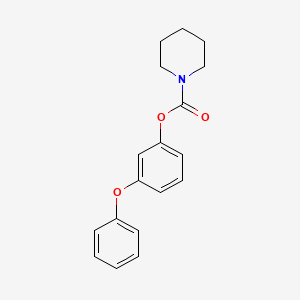

3-Phenoxyphenyl piperidine-1-carboxylate

Description

Properties

IUPAC Name |

(3-phenoxyphenyl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-18(19-12-5-2-6-13-19)22-17-11-7-10-16(14-17)21-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYRMGJVKUZGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxyphenyl piperidine-1-carboxylate typically involves the use of piperidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of organoboron reagents under mild and functional group-tolerant conditions . Another method involves the use of piperidine derivatives through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in these processes to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyphenyl piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-Phenoxyphenyl piperidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the study of biological pathways and as a tool for investigating cellular processes.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Phenoxyphenyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with various enzymes and receptors, influencing biological processes . The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-phenoxyphenyl piperidine-1-carboxylate, highlighting differences in substituents, biological activities, and physicochemical properties:

Substituent Effects on Bioactivity

- 3-Phenoxyphenyl Group: Present in both this compound and Permethrin, this group is associated with insecticidal activity in Permethrin due to its interaction with sodium channels in pests . Its role in piperidine derivatives remains underexplored but may modulate neuroinflammatory pathways (inferred from pyranone-carbamate derivatives in ).

- Tetrazole and Carboxylic Acid Groups: The tetrazole moiety in tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate confers antidiabetic activity, likely via inhibition of α-glucosidase or PPARγ modulation .

- tert-Butoxycarbonyl (Boc) Protection : Common in intermediates like (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, the Boc group enhances solubility and stability during synthesis but requires deprotection for bioactive forms .

Research Implications and Gaps

- Structural Optimization: The 3-phenoxyphenyl group’s role in piperidine derivatives warrants further exploration, particularly in neuroinflammation or metabolic disorders.

- Activity-Structure Relationships: Comparative studies between this compound and Permethrin could clarify shared vs. divergent mechanisms of action.

- Synthetic Scalability : Ligand-controlled methodologies (e.g., ) offer routes to chiral piperidines but require optimization for industrial-scale production.

Biological Activity

3-Phenoxyphenyl piperidine-1-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound (CAS No. 890604-08-7) is a synthetic organic compound with a structure characterized by a piperidine ring and a phenoxy group. It has been investigated for various biological applications, including its potential as an anticancer agent and its effects on different cellular pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

- Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit EGFR activity, which is crucial for cell proliferation and survival pathways in cancer cells.

- Tyrosine Kinase Signaling Pathway : By affecting the tyrosine kinase pathway, the compound may disrupt signaling involved in tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : Treatment with the compound resulted in a notable decrease in cell viability across various cancer cell lines, including glioblastoma and breast cancer cells. For instance, a concentration of 400 nM led to a significant reduction in U251 glioblastoma cell numbers .

- Gene Expression Modulation : Transcriptome analysis revealed that treatment with the compound altered the expression of numerous genes linked to cell growth and inflammatory responses. Specifically, it downregulated genes associated with proliferation while upregulating those involved in apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial effects. Preliminary studies suggest potential efficacy against various bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are yet to be established.

Data Table: Summary of Biological Activities

Case Studies

-

In Vitro Study on Glioblastoma Cells :

- Objective : To evaluate the effect of this compound on U251 glioblastoma cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Findings : A dose-dependent decrease in cell proliferation was observed, along with significant alterations in gene expression related to cell cycle regulation and apoptosis induction .

-

Antimicrobial Evaluation :

- Objective : To assess the antimicrobial properties against Staphylococcus aureus.

- Methodology : The compound was tested using standard antimicrobial susceptibility testing methods.

- Findings : Preliminary results indicated promising activity, warranting further investigation into its mechanism and potency against other pathogens .

Q & A

Basic: What are the recommended synthetic routes for 3-Phenoxyphenyl piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

Acylation of Piperidine: Reacting piperidine with 3-phenoxyphenyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Verification: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and structure .

- Key Considerations: Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen). Solvent selection impacts reaction kinetics and yield.

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Structural elucidation combines:

X-ray Crystallography: Using SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .

Spectroscopic Analysis:

- NMR: H and C NMR to identify proton environments and carbonyl signals (e.g., ester C=O at ~165-170 ppm).

- IR Spectroscopy: Confirming ester (C=O stretch at ~1720 cm) and aromatic C-O-C bonds .

Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Safety measures are derived from analogous piperidine derivatives:

Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical goggles.

Ventilation: Use fume hoods to avoid inhalation of vapors.

First Aid:

- Skin Contact: Wash with soap and water; consult a physician if irritation persists .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Optimization strategies include:

Solvent Screening: Polar aprotic solvents (e.g., THF) may enhance nucleophilicity of piperidine.

Catalysis: Transition-metal catalysts (e.g., DMAP) for efficient acylation.

Temperature Control: Lower temperatures (~0°C) reduce side reactions during acylation .

Kinetic Monitoring: Real-time reaction progress via in-situ FTIR or HPLC to adjust stoichiometry.

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

Molecular Docking: Simulate binding to target receptors (e.g., orexin receptors) using AutoDock Vina.

QSAR Modeling: Correlate substituent effects (e.g., phenoxy groups) with activity using descriptors like logP and H-bond donors .

MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, IC protocols).

Metabolite Profiling: LC-MS to identify degradation products or active metabolites influencing results.

Structural Analog Analysis: Test fluorinated or methylated derivatives to isolate pharmacophore contributions .

Data Normalization: Use internal controls (e.g., reference inhibitors) to account for batch variability.

Advanced: What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

pH Stabilization: Buffered solutions (pH 6-7) to prevent ester hydrolysis.

Lyophilization: Store as a lyophilized powder under argon to minimize moisture exposure.

Co-solvents: Add organic co-solvents (e.g., DMSO ≤10%) to enhance solubility and stability .

Advanced: How are stereochemical outcomes controlled during synthesis?

Methodological Answer:

Chiral Auxiliaries: Use (R)- or (S)-BINOL derivatives to enforce enantioselective acylation.

Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s thiourea) for kinetic resolution .

Crystallization-Induced Dynamic Resolution (CIDR): Leverage racemization during recrystallization to enrich enantiomers .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

HPLC-UV/Vis: Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), detection at 254 nm.

LC-MS/MS: MRM transitions for quantification in plasma/tissue homogenates.

Calibration Curves: Linear range 0.1–100 µg/mL with deuterated internal standards .

Advanced: What in vitro models evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

Caco-2 Assays: Assess intestinal permeability and P-gp efflux.

Microsomal Stability: Incubate with liver microsomes (human/rat) to measure metabolic half-life.

Plasma Protein Binding: Equilibrium dialysis to determine free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.